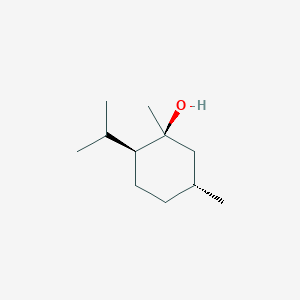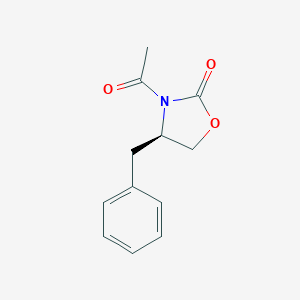
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is a chiral compound that belongs to the family of terpenoids. It is commonly known as menthol and is widely used in the pharmaceutical, food, and cosmetic industries. Menthol is a colorless, crystalline substance with a minty odor and taste. It is widely used as a flavoring agent in chewing gums, candies, and other food products. Menthol is also used in various pharmaceutical products such as throat lozenges, cough syrups, and topical analgesics.
Mecanismo De Acción
Menthol acts on the TRPM8 receptor, which is a cold receptor found in the skin and mucous membranes. Menthol activates the TRPM8 receptor, which leads to the sensation of cold and cooling effect. Menthol also acts on the kappa-opioid receptor, which is responsible for its analgesic effect.
Biochemical and Physiological Effects:
Menthol has been found to possess various biochemical and physiological effects. It has been found to increase the blood flow to the skin and mucous membranes, which leads to a cooling and soothing effect. Menthol has also been found to possess antioxidant properties, which help in reducing oxidative stress. Menthol has been found to possess anti-inflammatory properties, which help in reducing inflammation. Menthol has also been found to possess antibacterial and antifungal properties, which help in preventing infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol has several advantages and limitations for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive. Menthol is widely used in various pharmaceutical products, which makes it a popular compound for research. However, menthol has a low solubility in water, which can make it difficult to work with in aqueous solutions. Menthol can also be volatile, which can lead to loss of compound during experiments.
Direcciones Futuras
There are several future directions for research on menthol. One of the future directions is to study the effects of menthol on various diseases such as arthritis, asthma, and cancer. Another future direction is to study the effects of menthol on the nervous system and its potential use in treating neurological disorders. Additionally, research can be conducted to study the effects of menthol on the immune system and its potential use in preventing infections.
Métodos De Síntesis
Menthol can be synthesized by several methods. The most common method is the hydrogenation of thymol or p-cymene. Thymol is a natural compound found in thyme oil, and p-cymene is a natural compound found in cumin oil. The hydrogenation of thymol or p-cymene is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The reaction produces menthol as the major product along with other minor products.
Aplicaciones Científicas De Investigación
Menthol has been extensively studied for its various pharmacological properties. It has been found to possess analgesic, anti-inflammatory, and antispasmodic properties. Menthol has also been found to possess antibacterial and antifungal properties. Menthol is widely used in various pharmaceutical products for its cooling and soothing effect. It is also used in topical analgesics for its pain-relieving properties.
Propiedades
Número CAS |
184178-98-1 |
|---|---|
Nombre del producto |
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol |
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(1S,2S,5R)-1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3/t9-,10+,11+/m1/s1 |
Clave InChI |
DTSZTPPMUGNHKT-VWYCJHECSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@](C1)(C)O)C(C)C |
SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
SMILES canónico |
CC1CCC(C(C1)(C)O)C(C)C |
Sinónimos |
Cyclohexanol,1,5-dimethyl-2-(1-methylethyl)-,(1S,2S,5R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)












